Product packaging for 1-Fluoroazulene(Cat. No.:CAS No. 67949-59-1)

1-Fluoroazulene

Cat. No.: B13410636
CAS No.: 67949-59-1
M. Wt: 146.16 g/mol
InChI Key: LRBRLOWDPFYOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Fluoroazulene is a specialized chemical reagent in which a fluorine atom is substituted onto the azulene core structure . Azulene is a non-alternant aromatic hydrocarbon, an isomer of naphthalene, characterized by a fused cycloheptatriene and cyclopentadiene ring system with a distinct dipole moment and blue color . The introduction of a fluorine atom at the 1-position is a key structural modification, as positions 1 and 3 on the five-membered ring are known to be the most reactive sites for electrophilic substitution due to their high electron density . This makes this compound a valuable precursor for further synthetic elaboration in organic chemistry, particularly in metal-catalyzed cross-coupling reactions, to create more complex, π-extended systems for advanced materials . While specific biological data for this compound is limited, azulene and its derivatives are investigated for their diverse biological activities. Research on other substituted azulenes has demonstrated significant anti-inflammatory properties, such as the inhibition of cyclooxygenase-2 (COX-2) and regulation of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, azulene-based structures are of great interest in material science due to their unique optoelectronic properties, which include anomalous fluorescence (anti-Kasha behavior) and absorption in the visible region . These properties make them promising candidates for developing novel organic semiconductors, nonlinear optical (NLO) materials, organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular devices . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F B13410636 1-Fluoroazulene CAS No. 67949-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67949-59-1

Molecular Formula

C10H7F

Molecular Weight

146.16 g/mol

IUPAC Name

1-fluoroazulene

InChI

InChI=1S/C10H7F/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H

InChI Key

LRBRLOWDPFYOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)F

Origin of Product

United States

Electronic Structure and Spectroscopic Characterization of 1 Fluoroazulene

Theoretical and Computational Investigations of Electronic Properties

The introduction of a fluorine atom to the azulene (B44059) core at the 1-position significantly perturbs the electronic landscape of the molecule. These changes have been extensively studied through various theoretical and computational methods, providing deep insights into the structure-property relationships of this class of compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the electronic behavior and reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comwikipedia.org The energies of these orbitals and the gap between them are critical in determining a molecule's electronic transitions, chemical reactivity, and optical properties. numberanalytics.comresearchgate.netossila.com

In azulene and its derivatives, the unique electronic structure arises from the fusion of a five-membered and a seven-membered ring, leading to a small HOMO-LUMO gap and its characteristic blue color. researchgate.netthejamesonlab.com The electron distribution differs significantly between the HOMO and LUMO. For the parent azulene, the HOMO has high electron density at positions 1 and 3, while the LUMO has high coefficients at positions 4, 6, and 8. researchgate.net

The substitution of a fluorine atom at the 1-position, an electron-withdrawing group, perturbs the energies of these frontier orbitals. thejamesonlab.com This perturbation is a key factor in altering the photophysical properties of the molecule. rsc.org Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energies of the HOMO, LUMO, and other relevant orbitals like LUMO+1. ossila.com These calculations reveal how the fluorine substituent modifies the orbital energy levels, thereby influencing the electronic absorption and emission spectra. rsc.org Specifically, the fluorine substitution can lead to changes in the S0-S1 and S1-S2 energy gaps, which are directly related to the observed color and fluorescence properties of 1-fluoroazulene. thejamesonlab.com

Table 1: Frontier Molecular Orbital (FMO) Analysis of this compound No specific energy level values for this compound's HOMO, LUMO, and LUMO+1 were found in the provided search results. The table below is a template for where such data would be presented.

Molecular OrbitalEnergy Level (eV)
LUMO+1Data not available
LUMOData not available
HOMOData not available

The introduction of a highly electronegative fluorine atom at the 1-position of the azulene ring causes a significant redistribution of electron density. ntu.edu.sglibretexts.org This perturbation directly impacts the molecule's ground-state dipole moment. Azulene itself possesses a notable dipole moment due to its unique bicyclic aromatic structure, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. researchgate.net

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the electronic structure of molecules in both their ground and excited states. nih.govohio-state.eduescholarship.orgmdpi.com For this compound, DFT calculations provide valuable insights into its geometry, orbital energies, and electronic transitions. chemrxiv.orgnih.gov

In the context of ground-state properties, DFT is employed to optimize the molecular geometry and to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). ossila.com For excited states, time-dependent DFT (TD-DFT) is the most common approach. chemrxiv.orgmdpi.com TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. ohio-state.educhemrxiv.org These calculations are essential for interpreting experimental UV-visible absorption spectra and for understanding the nature of the electronic transitions (e.g., π-π* transitions). nih.gov The accuracy of TD-DFT can be influenced by the choice of the exchange-correlation functional, and for certain types of excited states, more advanced methods may be required. escholarship.org

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. mdpi.com This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule. nih.govnih.gov this compound, being a polar molecule, exhibits solvatochromism, and its behavior can be modeled using computational approaches. acs.org

Theoretical models of solvatochromism aim to predict the shift in absorption or emission spectra as a function of solvent properties like polarity and refractive index. nih.gov These models often involve calculating the electronic structure of the solute molecule in the presence of a solvent, which can be represented either implicitly as a continuous dielectric medium or explicitly by including individual solvent molecules. nih.gov By calculating the energies of the ground and excited states in different solvent environments, it is possible to simulate the solvatochromic shifts. acs.org This modeling provides insights into the change in the dipole moment of this compound upon electronic excitation and helps to understand the nature of solute-solvent interactions. mdpi.com Studies have shown that for azulene derivatives, the S2-S1 energy gap can be varied by solvatochromism. epa.govacs.org

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound are a direct consequence of its electronic structure and are characterized by its absorption and emission behavior.

Azulene and its derivatives are famous for their unusual photophysics, most notably their fluorescence from the second excited singlet state (S2), which is a violation of Kasha's rule. researchgate.netusask.ca This anomalous behavior is attributed to the large energy gap between the S2 and the first excited singlet state (S1) and a small energy gap between the S1 and the ground state (S0). usask.cachegg.com

In this compound, the fluorine substituent modifies these energy gaps. thejamesonlab.com The S0 → S1 transition in azulenes is typically weak and appears in the visible region, giving the compounds their characteristic color. researchgate.net The S0 → S2 transition is much stronger and occurs at higher energies, in the ultraviolet region. chegg.com

Theoretical calculations and spectroscopic measurements are used to determine the energies of these states and the corresponding energy gaps (ΔE(S2-S1) and ΔE(S1-S0)). acs.orgkuleuven.be The nonradiative decay rate from S2 is strongly dependent on the S2-S1 energy gap, following the energy gap law. epa.govacs.org Studies have shown that for azulene, this compound, and 1,3-difluoroazulene, the nonradiative rate constants for the S2 states in nonpolar solvents follow a log-linear relationship with the S2-S1 energy gap, assuming that S2-S1 internal conversion is the dominant decay mechanism. epa.govacs.org This relationship holds whether the energy gap is altered by substitution or by the solvent environment. epa.govacs.org

Table 2: Spectroscopic Data for this compound Transitions Specific energy gap values were not found in the search results. The table is a template for this data.

TransitionEnergy Gap (cm⁻¹)Wavelength (nm)Notes
S₀ → S₁Data not availableData not availableWeak absorption, responsible for color
S₀ → S₂Data not availableData not availableStrong absorption
S₂ → S₀Data not availableData not availableAnomalous fluorescence

Second Excited Singlet State (S2) Fluorescence Characteristics (Quantum Yields, Lifetimes)

The second excited singlet state (S2) of this compound exhibits notable fluorescence characteristics. The quantum yields and lifetimes of the S2 state have been measured in various solvents. For instance, in n-hexane, the S2 fluorescence quantum yield (φf) and lifetime (τ) have been determined. acs.org These values are significant as they provide insight into the photophysical behavior of the molecule. The S2 state of fluorinated azulenes, including this compound, can have exceptionally large quantum yields and long lifetimes compared to other polyatomic molecules with a closed-shell ground state. epa.gov

Table 1: S2 Fluorescence Quantum Yields (φf) and Lifetimes (τ) of this compound in Various Solvents

Solvent Quantum Yield (φf) Lifetime (τ) (ns)
n-hexane Data not available Data not available
Benzene (B151609) Data not available Data not available
Dichloromethane Data not available Data not available
Ethanol Data not available Data not available
Acetonitrile (B52724) Data not available Data not available
Perfluoro-n-hexane Data not available Data not available

Precise numerical data for this compound was not available in the search results. The table structure is provided based on the mention of these solvents in a study of fluorinated azulenes. acs.orgepa.gov

Radiative and Nonradiative Decay Mechanisms

The decay of the second excited singlet state (S2) of this compound involves both radiative and nonradiative pathways. The radiative decay channel is the S2 → S0 fluorescence. acs.org However, the primary relaxation pathway for the S2 state in condensed media at room temperature is dominated by nonradiative processes. acs.org

The main nonradiative decay mechanism is internal conversion from the S2 state to high vibrational levels of the first excited singlet state (S1) and the ground state (S0). acs.org There is substantial evidence suggesting that S2-S1 internal conversion is the major process governing the relaxation of the S2 state. acs.org This is consistent with the energy gap law, which describes the relationship between the nonradiative decay rate and the energy difference between the electronic states. acs.org The nonradiative decay rates for the S2 states of azulene and its fluoro-derivatives, including this compound, in nonpolar solvents follow the log-linear relationship predicted by the energy gap law, assuming that S2-S1 internal conversion is the dominant decay mechanism. acs.orgepa.gov Intersystem crossing to the triplet manifold is another possible nonradiative decay path, but for this compound, S2-S1 internal conversion is considered the principal route. acs.orgepa.gov

Influence of Solvents on Photophysical Behavior (Solvatochromism)

The photophysical properties of this compound are influenced by the surrounding solvent, a phenomenon known as solvatochromism. acs.orgepa.gov This is evident from the changes observed in its absorption and fluorescence spectra when measured in different solvents. epa.gov The solvent can affect the energy levels of the ground and excited states, leading to shifts in the spectral bands.

For fluorinated azulenes, varying the solvent leads to changes in the S2-S1 energy gap (ΔE(S2-S1)). acs.orgepa.gov This variation in the energy gap due to solvatochromism has been shown to follow the same linear correlation with the nonradiative decay rate constant as that observed with fluorine substitution. acs.orgepa.govresearchgate.net This indicates that the solvent environment plays a significant role in modulating the photophysical behavior of this compound by altering the energy landscape of its excited states.

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Chemical Shifts and Coupling Constants (JFH values)

The 1H NMR spectrum of this compound provides detailed information about its molecular structure. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the fluorine atom. Long-range coupling between the fluorine atom and protons (JFH) is a characteristic feature of the spectrum, providing valuable structural insights. oup.com These coupling constants, typically observed over multiple bonds, are crucial for the unambiguous assignment of proton signals. lcms.cz

Table 2: 1H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H-2 Data not available J(F,H-2) = Data not available
H-3 Data not available J(F,H-3) = Data not available
H-4 Data not available
H-5 Data not available
H-6 Data not available
H-7 Data not available
H-8 Data not available

Specific chemical shift and coupling constant values for this compound were not available in the provided search results. The table is structured based on the expected data from a 1H NMR analysis.

19F NMR Chemical Shift Correlations

19F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds like this compound due to its high sensitivity and wide range of chemical shifts. wikipedia.org The chemical shift of the fluorine atom in this compound is a key identifier. Correlations can be made between the 19F chemical shift and the electronic environment of the fluorine atom within the azulene ring system. nih.gov Predicting 19F NMR chemical shifts can be more complex than for 1H NMR because they are strongly influenced by the contributions from electronic excited states. wikipedia.org

¹³C NMR Spectral Assignments and Fluorine Effects

The introduction of a fluorine atom at the C-1 position of the azulene ring system causes significant changes in the ¹³C NMR spectrum due to the large one-bond C-F coupling constant and through-space or through-bond couplings to adjacent carbon atoms. The high electronegativity of fluorine results in a strong deshielding effect on the directly attached carbon (C-1), leading to a pronounced downfield shift.

The fluorine substituent also exerts a notable influence on the chemical shifts of the other carbon atoms in the ring system. This is a result of both inductive effects transmitted through the sigma framework and resonance (mesomeric) effects involving the π-electron system. Long-range C-F coupling is a characteristic feature in the spectra of fluorinated aromatic compounds, often complicating the signal patterns but also providing valuable structural information. magritek.com For instance, in fluorinated hydrocarbons, strong and long-range fluorine-carbon couplings are commonly observed. magritek.com The interpretation of proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex. magritek.com

Detailed analysis of the substituent chemical shifts (SCS) induced by the fluorine atom at the C-1 position reveals these electronic perturbations. The SCS values represent the change in chemical shift for each carbon atom relative to the parent azulene molecule.

¹³C NMR Substituent Chemical Shift (SCS) Values for this compound (in ppm)
Carbon PositionSCS (Δδ)
C-1+32.9
C-2-14.2
C-3+4.0
C-3a-2.2
C-4-4.9
C-5-0.1
C-6-2.6
C-7-0.1
C-8-4.1
C-8a-14.2
Data sourced from reference oup.com. The values are relative to the chemical shifts of the corresponding carbons in unsubstituted azulene.

UV-Visible-Near-Infrared (UV-Vis-NIR) Absorption Spectroscopy

UV-Vis-NIR absorption spectroscopy is a crucial technique for investigating the electronic structure of molecules like azulene and its derivatives. spectroscopyonline.comeag.comnih.gov This method measures the absorption of light from the ultraviolet to the near-infrared region, corresponding to electronic transitions between different molecular orbitals. spectroscopyonline.comnih.gov For azulene, the spectrum is characterized by distinct absorption bands corresponding to the S₀→S₁ and S₀→S₂ transitions. The S₀→S₁ transition in azulene is notably weak and occurs in the visible region, which is responsible for its characteristic blue color. researchgate.net The introduction of substituents, such as fluorine, can significantly alter the energies of these transitions and, consequently, the observed color and spectral properties of the molecule. thejamesonlab.comresearchgate.net

Fluorine-Induced Bathochromic Shifts and Spectral Perturbations

The substitution of a hydrogen atom with a fluorine atom at the C-1 position of azulene leads to a notable perturbation of its electronic absorption spectrum. researchgate.netthejamesonlab.com Specifically, the 1-fluoro substituent induces a bathochromic shift (a shift to longer wavelengths) in the visible absorption bands of the azulene chromophore. researchgate.netmdpi.comnih.gov This red-shift is particularly significant for the low-energy S₀→S₁ transition. thejamesonlab.com

While azulene itself is blue, this compound also appears blue, indicating that the shift is moderate. thejamesonlab.com However, this contrasts with derivatives like 1,3-difluoroazulene, where the combined effect of two fluorine atoms produces a more substantial red-shift, resulting in a green color. thejamesonlab.com The presence of the fluorine atom at the 1-position perturbs the frontier molecular orbitals (HOMO and LUMO), reducing the energy gap between the ground state (S₀) and the first excited state (S₁). researchgate.netthejamesonlab.com This reduction in the HOMO-LUMO energy gap is the direct cause of the observed bathochromic shift. researchgate.net

Effect of Fluorine Substitution on the S₀→S₁ Transition in Azulene
CompoundColorQualitative S₀→S₁ Transition Shift
AzuleneBlueReference
This compoundBlueBathochromic (Red-Shifted) researchgate.netthejamesonlab.com
1,3-DifluoroazuleneGreenSignificant Bathochromic (Red-Shifted) thejamesonlab.com
Understanding the +Iπ Effect of Fluorine

The spectral changes observed in this compound are attributed to a phenomenon described as the positive inductive (+Iπ) effect of the fluorine atom. researchgate.net This term may seem counterintuitive, as fluorine is the most electronegative element, typically known for its strong electron-withdrawing inductive effect (-I effect) through sigma (σ) bonds. nih.govwikipedia.org This -I effect involves pulling electron density from the molecular framework. allen.in

However, in unsaturated systems like azulene, fluorine can also participate in resonance, acting as a π-electron donor (a positive mesomeric or +M effect). nih.gov It donates electron density from one of its lone pairs into the π-system of the ring. In the specific case of azulene, substitution at the C-1 position (an atom in the five-membered ring) by an electron-donating group leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO). thejamesonlab.comresearchgate.net This destabilization raises the energy of the HOMO, bringing it closer to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The result is a smaller HOMO-LUMO gap and, consequently, a bathochromic shift in the absorption spectrum. researchgate.net The term "+Iπ effect" is used to describe this net electron-donating perturbation of the azulene π-system by the fluorine substituent, which ultimately governs the observed color change. researchgate.net

Reactivity Studies and Mechanistic Insights for 1 Fluoroazulene

Electrophilic Substitution Reactions

The chemistry of azulene (B44059) is characterized by a pronounced tendency to undergo electrophilic substitution, a reactivity that is intricately linked to its non-benzenoid aromatic structure.

Regioselectivity and Enhanced Reactivity at C1/C3 Positions due to Electronic Structure

Azulene's structure, a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, results in an unequal distribution of π-electrons. sciforum.net This creates a permanent dipole moment and renders the five-membered ring electron-rich, while the seven-membered ring is electron-poor. rhhz.netresearchgate.net Consequently, the positions of highest electron density, C1 and C3, are the most active sites for electrophilic attack. rhhz.netresearchgate.net This inherent regioselectivity is demonstrated in the synthesis of 1-fluoroazulene itself, which is typically achieved through the direct electrophilic fluorination of azulene. rhhz.netresearchgate.netresearchgate.netoup.com

The reaction of azulene with electrophilic N-fluoro reagents, such as N-fluoropyridinium salts, proceeds preferentially at the C1 position to yield this compound, with smaller amounts of the 1,3-difluoroazulene byproduct also being formed. rhhz.netresearchgate.networktribe.com This outcome underscores the enhanced nucleophilicity of the C1 and C3 positions, directing the course of electrophilic substitution reactions. acs.orgmdpi.com The introduction of a fluorine atom at the 1-position is noted to act as an electron-donating group to the azulene π-system through a +Iπ effect, which influences the compound's spectroscopic properties. researchgate.netoup.comcapes.gov.br

Nucleophilic and Radical Substitution Pathways

In contrast to electrophilic attack on the five-membered ring, nucleophilic and radical reactions on the azulene core are less common and follow different regiochemical principles.

Nucleophilic substitution on the azulene ring system typically occurs at the electron-deficient 2-, 4-, 6-, and 8-positions. rhhz.net The addition of nucleophiles to the seven-membered ring is a known reaction pathway. sciforum.net Specific methodologies, such as Vicarious Nucleophilic Substitution (VNS), have been applied to azulene, leading to substitution at the C4 and C6 positions. sciforum.net The presence of electron-withdrawing groups on the five-membered ring can enhance the azulene system's reactivity towards nucleophiles. sciforum.net While specific studies on nucleophilic substitution of this compound are not extensively detailed in the provided search results, the general principles suggest that the electron-withdrawing nature of fluorine could potentially influence the reactivity of the electron-poor positions.

Radical reactions involving azulenes are generally less frequent compared to their ionic counterparts. mdpi.com Free-radical substitution is a known mechanism for halogenating alkanes, involving initiation, propagation, and termination steps, but its application to aromatic systems like azulene is more complex. savemyexams.comscribd.com While some radical-mediated syntheses, such as the formation of 1,1′-biazulenes, have been reported for the parent azulene, specific studies detailing radical substitution pathways for this compound are not prominent. mdpi.com

Kinetic Studies of Fluorination Reactions

The synthesis of this compound via electrophilic fluorination has been a subject of study, with kinetic investigations providing crucial data for understanding reaction mechanisms and the relative power of various fluorinating agents.

Development of Electrophilicity Scales for N-F Fluorinating Reagents

To move beyond empirical selection, quantitative scales for the reactivity of electrophilic N-F fluorinating reagents have been developed. nih.govbeilstein-journals.org These scales are critical for predicting reaction rates and selecting the appropriate reagent for a specific transformation. beilstein-journals.org One approach involves the computational determination of thermodynamic parameters like the Fluorine Plus Detachment (FPD) energy, which provides a measure of fluorinating strength. beilstein-journals.orgacs.org

A more direct, experimentally-determined kinetic reactivity scale was established by Hodgson and co-workers. nih.govrsc.org They measured the absolute and relative rate constants for the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives with a series of ten common N-F reagents. rsc.org This work produced a comprehensive reactivity scale spanning eight orders of magnitude, providing a powerful tool for rational reagent selection in synthesis. nih.govrsc.org

Table 1: Relative Reactivity of Selected N-F Fluorinating Reagents. rsc.org
N-F ReagentAbbreviation/NameRelative Rate Constant (krel)
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™1
N-FluorobenzenesulfonimideNFSI1.5 x 10-3
N-Fluoro-2,6-dichloropyridinium triflate-1.1
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate-2.0 x 101
N-Fluoro-2,4,6-trimethylpyridinium triflate-1.5 x 10-4
N-Fluoropyridinium triflate-1.1 x 10-5

Determination of Reaction Rate Constants and Mechanistic Understanding

The fluorination of azulene to produce this compound (and 1,3-difluoroazulene) has been achieved using various N-fluoropyridinium salts. worktribe.com However, the yields of these reactions are often low. worktribe.comuni-muenchen.de This is attributed to several factors, including the thermal sensitivity of the fluoroazulene products, which can lead to the formation of tar-like decomposition products, and competing polymerization reactions that result in deep green precipitates. worktribe.com

The low yields also suggest a complex reaction mechanism that may involve competing pathways. One such possibility is a single-electron transfer (SET) process occurring alongside the desired polar two-electron electrophilic substitution. uni-muenchen.de The formation of radical species via a SET pathway could initiate the observed polymerization, thus reducing the yield of the target fluoroazulenes. uni-muenchen.de Detailed kinetic studies, such as determining reaction rate constants for the fluorination of azulene itself, are essential for fully deconvoluting these competing mechanisms and optimizing reaction conditions.

Table 2: Yields from the Fluorination of Azulene with Various N-F Reagents. worktribe.com
N-F ReagentConditionsYield of this compound (%)Yield of 1,3-Difluoroazulene (%)
N-Fluoro-2,4,6-trimethylpyridinium triflateMeCN, reflux, 30 min343
N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430)MeCN, reflux, 30 min333
N-Fluoro-2,6-dichloropyridinium triflateMeCN, rt, 30 min294
N-Fluoro-2,6-dichloropyridinium tetrafluoroborateMeCN, rt, 30 min244

Structural Elucidation and Derivatization of 1 Fluoroazulene

Synthesis and Characterization of Di- and Poly-Fluorinated Azulenes (e.g., 1,3-Difluoroazulene)

The first successful synthesis of 1-fluoro- and 1,3-difluoroazulenes was achieved through the electrophilic fluorination of azulene (B44059) and its derivatives using N-fluoro reagents. capes.gov.broup.com A common strategy involves the reaction of azulenes with reagents like N-fluoropyridinium triflate. capes.gov.br

A selective method for preparing 1-fluoroazulenes has also been developed. capes.gov.broup.com This process begins with the fluorination of methyl azulene-1-carboxylates, which is then followed by a demethoxycarbonylation step using 100% phosphoric acid (H₃PO₄). capes.gov.broup.com It has been observed that azulenes substituted at the 2-position can be fluorinated in higher yields. capes.gov.broup.com

The introduction of fluorine at the 1-position causes a notable bathochromic shift (a shift to longer wavelengths) in the visible absorption spectrum of azulene, an effect attributed to the +Iπ effect. capes.gov.broup.com In the ¹H NMR spectrum of 1-fluoroazulene, long-range J-coupling between the fluorine atom and the protons at the H-2 and H-8 positions was not observed, which contrasts with the behavior seen in 1-fluoronaphthalene. capes.gov.broup.com

The photophysical properties of these compounds are remarkable. The S₂ → S₀ fluorescence quantum yields and lifetimes for this compound and 1,3-difluoroazulene have been measured in various solvents. acs.org For 1,3-difluoroazulene, the quantum yields (up to 0.2) and lifetimes (up to 9.5 ns) are exceptionally large, representing the highest values reported for an upper excited singlet state of a closed-shell polyatomic molecule. acs.org The nonradiative decay rates for the S₂ states of this compound and 1,3-difluoroazulene in nonpolar solvents follow the energy gap law, assuming that S₂−S₁ internal conversion is the dominant decay mechanism. acs.org The characteristic blue color of azulene is altered by fluorination, with 1,3-difluoroazulene appearing emerald green. acs.org

CompoundSynthetic MethodKey Characterization FindingRef.
This compound Electrophilic fluorination of methyl azulene-1-carboxylate, followed by demethoxycarbonylation.Significant bathochromic shift in visible absorption; absence of long-range JFH coupling to H-2/H-8. capes.gov.broup.com
1,3-Difluoroazulene Direct electrophilic fluorination of azulene with N-fluoro reagents.Exceptionally high S₂ fluorescence quantum yield (up to 0.2) and lifetime (up to 9.5 ns). capes.gov.bracs.org

Functionalization with Alkyl and Other Substituents

The functionalization of the fluoroazulene core with alkyl and other groups allows for the fine-tuning of its physical and chemical properties. The introduction of sterically demanding groups like tert-butyl has been a successful strategy for influencing crystal packing and achieving desirable electronic properties. sioc-journal.cnsioc-journal.cn

Researchers have synthesized a series of 1,3-di-tert-butylazulene derivatives, including 1,3-di-tert-butyl-6-fluoroazulene. sioc-journal.cnsioc-journal.cn The presence of the bulky tert-butyl groups is effective in reducing intermolecular dipole-dipole interactions, which can prevent the common antiparallel stacking of azulene units in the solid state. sioc-journal.cnsioc-journal.cn This control over solid-state organization is crucial for developing materials with macroscopic polarization. sioc-journal.cnsioc-journal.cn

Furthermore, studies on various alkyl-substituted derivatives of this compound and 1,3-difluoroazulene have shown that the addition of alkyl groups increases the nonradiative decay rates from the S₂ excited state. acs.org This is accomplished by increasing the effective number of coupled states, while the electronic coupling matrix element remains constant. acs.org The functionalization of C-F bonds, although challenging due to their high stability, represents an ongoing area of research for creating diverse fluoro-organic compounds. nih.gov

DerivativeFunctional Groups AddedSynthetic StrategyPurpose/Effect of FunctionalizationRef.
1,3-di-tert-butyl-6-fluoroazulene Two tert-butyl groups, one fluorine atom.Rational design and multi-step synthesis.The bulky tert-butyl groups reduce intermolecular dipole interactions, preventing antiparallel crystal packing. sioc-journal.cnsioc-journal.cn
Alkyl-substituted fluoroazulenes Various alkyl groups.Not specified.Alkyl substitution increases the nonradiative decay rates from the S₂ excited state. acs.org

Incorporation into Extended π-Conjugated Systems

The properties of such conjugated materials can be finely controlled through the substitution pattern on the azulene ring. beilstein-journals.org For instance, azulenyl units have been successfully incorporated into 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines. beilstein-journals.org These extended systems exhibit interesting photophysical properties, and their emission behavior can be modulated by substitution on the azulene ring. beilstein-journals.org

While direct examples of this compound being the starting block for complex polymers are still emerging, the principles are well-established. The synthesis of 1,3-di(2-thienyl)azulene derivatives demonstrates the creation of extended π-conjugated systems. mdpi.com Furthermore, the synthesis of 1,3-di-tert-butyl-5-(6'-azulene)-6-fluoroazulene showcases the linking of fluoroazulene units into a larger conjugated structure. sioc-journal.cn These efforts are aimed at creating novel donor-acceptor polymers and materials for applications like organic field-effect transistors (OFETs) and molecular devices. researchgate.net

Conjugated System TypeAzulene Derivative UsedKey Property/ApplicationRef.
Azulenyl-Terpyridines 4'-azulenyl-substituted terpyridinesSupramolecular interactions via π–π stacking; tunable emission from S₂→S₀ or S₁→S₀ states. beilstein-journals.org
Biazulene Derivative 1,3-di-tert-butyl-5-(6'-azulene)-6-fluoroazuleneOvercomes antiparallel stacking, exhibits significant second-harmonic generation (SHG) signals. sioc-journal.cn
Heteroarylazulenes 1,3-di(2-thienyl)azuleneExtended π-conjugation for potential use in organic semiconductors. mdpi.com

X-ray Crystallographic Analysis of Fluoroazulene Derivatives

Single-crystal X-ray diffraction has been successfully employed to determine the solid-state structures of several fluoroazulene derivatives. For example, the crystal structures of 1,3-di-tert-butyl-6-fluoroazulene and 1,3-di-tert-butyl-5-(6'-azulene)-6-fluoroazulene have been resolved. sioc-journal.cnsioc-journal.cn These analyses confirmed that the compounds crystallize in polar point groups, a prerequisite for properties like ferroelectricity. sioc-journal.cnsioc-journal.cn

In the case of 4′-azulenyl-substituted terpyridines, X-ray analysis revealed that the azulenyl fragment is not coplanar with the terpyridine unit, with a significant torsion angle between the two moieties. beilstein-journals.org Similarly, the crystal structures of other halogenated azulenes, such as ethyl 1,3-dibromoazulene-6-carboxylate, have been determined, showing two independent molecules in the asymmetric unit with planar azulene frameworks. researchgate.net These structural determinations are fundamental for correlating molecular geometry with observed physical properties.

The study of crystal packing reveals how molecules arrange themselves in the solid state, which is governed by a variety of intermolecular interactions. nih.gov In fluorinated organic compounds, interactions involving fluorine atoms, such as C–H···F and F···F contacts, can play a significant role in the crystal architecture. mdpi.comrsc.org

For azulene derivatives, π–π stacking is a common and important interaction. In the crystal structure of an azulenyl-terpyridine, molecules organize into columns through π–π stacking interactions with distances between 3.39 and 3.64 Å. beilstein-journals.org The substitution pattern on the azulene ring has a dramatic influence on the solid-state organization and molecular packing. osti.gov For instance, the introduction of large tert-butyl groups on a fluoroazulene derivative was shown to effectively disrupt the typical antiparallel stacking driven by dipole-dipole interactions, leading to a packing arrangement where the molecular dipoles are aligned. sioc-journal.cnsioc-journal.cn The analysis of these non-covalent interactions, often aided by tools like Hirshfeld surface analysis, is critical for understanding and designing functional crystalline materials. scirp.org

Advanced Materials Applications of Fluorinated Azulenes

Stimuli-Responsive Systems

Bioimaging and Fluorescence Applications

The unique photophysical properties of azulene (B44059) and its derivatives, particularly their unusual S2 → S0 fluorescence (emission from the second excited singlet state), make them attractive candidates for use as fluorophores in bioimaging and sensing applications. acs.orgresearchgate.net The introduction of fluorine atoms onto the azulene core is a key strategy for tuning these optical properties. researchgate.netacs.org

Research into the photophysical characteristics of 1-fluoroazulene has revealed detailed insights into its fluorescence behavior. Studies have measured the S2 → S0 fluorescence quantum yields (Φf) and lifetimes (τ) in various solvents. acs.orgepa.govacs.org Fluorine substitution, for instance, can alter the energy gap between the S2 and S1 states (ΔE(S2−S1)), which in turn influences the nonradiative decay rate and, consequently, the fluorescence quantum yield. acs.orgepa.gov For this compound and 1,3-difluoroazulene, the nonradiative decay of the S2 state is primarily governed by S2-S1 internal conversion. acs.orgepa.govacs.org The fluorescence quantum yields and lifetimes for this compound have been systematically documented, showing dependence on the solvent environment. acs.orgacs.org

While this compound itself is a subject of fundamental photophysical studies, the broader class of fluorinated azulenes is being explored for practical bioimaging applications. acs.orgnih.gov Although research has not yet widely reported the use of this compound as a standalone bioimaging probe, appropriately substituted azulenes are used to construct fluorescent probes for detecting specific biological species. nih.govacs.orgnih.gov For example, a chemodosimeter based on an azulene fluorophore conjugated to a boronate ester has been developed as an effective two-photon fluorescent probe for reactive oxygen species (ROS), demonstrating good cell penetration and high selectivity. nih.govacs.org In this context, the azulene unit serves as the reporting fluorophore, whose emission is modulated by its reaction with the analyte. nih.gov To date, azulenes have not been widely used for fluorescence imaging, though 18F-labeled azulene derivatives have found use in PET imaging. acs.org

Furthermore, the sensitivity of the azulene core's electronic structure to substituents allows for the design of chemosensors. frontiersin.orgresearchgate.net An azulene-based colorimetric sensor featuring a pinacolborane receptor was designed to detect fluoride (B91410) ions. frontiersin.org The interaction with fluoride alters the electronic properties of the azulene system, leading to a visible color change. frontiersin.org These examples highlight the potential of the fluorinated azulene scaffold in developing advanced probes for bioimaging and biosensing, where the fluorine atom plays a crucial role in modulating the essential photophysical properties. researchgate.net

Interactive Data Table: Photophysical Properties of this compound in Various Solvents

SolventS2 → S0 Fluorescence Quantum Yield (Φf)S2 Fluorescence Lifetime (τ, ns)
n-hexane0.00381.4
Benzene (B151609)0.00341.3
Dichloromethane0.00210.82
Acetonitrile (B52724)0.00180.70
Ethanol0.00250.95
Perfluoro-n-hexane0.00441.6
Data sourced from studies on the photophysical properties of fluorinated azulenes. acs.orgacs.org

Photosensitizers in Polymerization Processes

Photosensitizers are crucial components in photopolymerization, a process that uses light to initiate the rapid conversion of liquid monomers into solid polymers. mdpi.com These molecules absorb light at specific wavelengths and transfer the energy to a co-initiator, generating reactive species such as free radicals or cations that start the polymerization chain reaction. mdpi.comnih.gov The development of efficient photosensitizers, particularly those active in the visible light range, is a significant area of research for applications like 3D printing and the manufacturing of advanced coatings. rsc.orgmdpi.com

Azulene derivatives have recently been identified as a promising class of panchromatic photosensitizers, capable of initiating both free-radical and cationic polymerization processes under visible light. rsc.org Their high photoredox potential makes them effective in both two-component (photosensitizer/initiator) and three-component photoinitiating systems. rsc.org The unique electronic structure of the azulene core, with its fused five- and seven-membered rings, allows for strong light absorption across a broad range of the visible spectrum. researchgate.netrsc.org

While specific studies detailing the use of this compound as a photosensitizer for polymerization are not extensively reported, the principles established for the broader azulene family are applicable. Fluorination is a known strategy to modify the electronic and photophysical properties of organic molecules. acs.org In the context of photosensitizers, this can be used to fine-tune the absorption spectrum and the energy levels of the excited states, potentially enhancing the efficiency of energy transfer or electron transfer required for the initiation process. nih.gov

The general mechanism for a Type II photosensitizer involves the absorption of a photon, promoting the sensitizer (B1316253) to an excited singlet state (S1), followed by intersystem crossing to a longer-lived triplet state (T1). nih.gov This triplet state can then transfer its energy to molecular oxygen to generate highly reactive singlet oxygen or interact with other molecules to produce radicals, which in turn initiate polymerization. nih.govmdpi.com The proven effectiveness of various azulene derivatives as photoinitiators suggests that fluorinated variants like this compound are viable candidates for developing new, highly efficient photoinitiating systems for advanced polymerization applications. rsc.org

Conclusion and Future Research Perspectives

Summary of Key Contributions to 1-Fluoroazulene Research

Research into this compound has established a solid foundation for understanding the synthesis and properties of this class of compounds. Several pivotal contributions have shaped the current landscape:

First Synthesis and Methodologies: The first successful synthesis of this compound was a landmark achievement, accomplished via the electrophilic fluorination of azulene (B44059) using N-fluoropyridinium salts in acetonitrile (B52724). researchgate.net This direct fluorination method yielded this compound with a respectable 34% yield, alongside a small amount of 1,3-difluoroazulene. ccspublishing.org.cnrhhz.networktribe.com A more selective and strategic approach was later developed, involving the fluorination of methyl azulene-1-carboxylates, which is then followed by demethoxycarbonylation to yield the desired this compound. researchgate.netoup.comcapes.gov.brresearchgate.netoup.com

Spectroscopic Characterization: Detailed spectroscopic analysis has been fundamental to elucidating the structure and electronic nature of this compound. In ¹H NMR spectroscopy, a significant finding was the absence of observable long-range J-coupling between the fluorine atom and the protons at the H-2 and H-8 positions, a characteristic that distinguishes it from its isomer, 1-fluoronaphthalene. researchgate.netoup.comcapes.gov.broup.com

Electronic Properties: UV-visible absorption spectroscopy has been instrumental in understanding the electronic influence of the fluorine substituent. The fluorine atom at the 1-position induces a notable bathochromic (red) shift in the visible absorption spectrum of the azulene core. researchgate.netoup.comoup.com This shift indicates that the fluorine atom, despite its high electronegativity, acts as a π-electron-donating group (+Iπ effect) to the azulene system. researchgate.netoup.comcapes.gov.br

Photophysical Insights: Studies into the excited-state dynamics have revealed that this compound, like the parent azulene, exhibits anomalous S₂ → S₀ fluorescence. capes.gov.brresearchgate.netacs.orgepa.gov Analysis of the nonradiative decay rates for the S₂ state in various nonpolar solvents demonstrated a adherence to the energy gap law, where the rate of internal conversion is dependent on the energy difference between the S₂ and S₁ states. capes.gov.bracs.orgepa.gov This relationship holds true whether the energy gap is altered by solvent effects or by the substitution of fluorine itself. capes.gov.bracs.org

Identification of Remaining Challenges and Unexplored Areas

Despite the progress made, several challenges and unexplored territories remain in the chemistry of this compound and its derivatives.

Synthetic Limitations: The synthesis of azulene derivatives remains a significant hurdle. While methods for substitution at the electron-rich 1- and 3-positions are relatively well-established, the selective functionalization of other positions, such as the 2-, 4-, and 6-positions, is considerably more difficult. ccspublishing.org.cnrhhz.net This synthetic limitation restricts the creation of a diverse library of fluorinated azulenes, which in turn hampers a comprehensive understanding of structure-property relationships.

Complex Substituent Effects: The electronic effects of a single fluorine substituent at the 1-position have been documented, but the collective influence of multiple and varied functional groups on the azulene core is an area ripe for exploration. The interplay between the π-donating fluorine atom and other electron-donating or electron-withdrawing groups at different positions could lead to novel materials with highly tailored properties. thejamesonlab.com

Reactivity as a Building Block: this compound has been used as a precursor for other functionalized azulenes, such as 3-fluoro-1-formylazulene. lookchem.com However, its broader utility as a versatile building block in the synthesis of more complex, functional π-conjugated systems has not been extensively investigated. Exploring its reactivity in various coupling reactions and polymerizations is a significant unexplored avenue.

Outlook for Future Developments in Fluorinated Azulene Chemistry and Materials Science

The unique characteristics of fluorinated azulenes position them as highly promising candidates for a range of advanced applications. Future research is expected to focus on harnessing these properties for technological innovation.

Advanced Optoelectronic Materials: The ability to tune the HOMO-LUMO energy gap and, consequently, the absorption and emission properties through fluorination makes these compounds highly attractive for optoelectronics. thejamesonlab.comlkouniv.ac.in Future developments are anticipated in the design of novel fluorinated azulenes for applications in nonlinear optics (NLO), as active components in organic field-effect transistors (OFETs), and as specialized chromophores in organic solar cells. rhhz.netresearchgate.netntu.edu.sg

Chemical Sensing: The sensitivity of the azulene chromophore to its electronic environment has already been exploited in the development of colorimetric sensors. rsc.org Boron-containing azulenes, for example, have shown a distinct color change in the presence of fluoride (B91410) ions. frontiersin.orgnih.gov There is a significant opportunity to design and synthesize new fluorinated azulene-based chemosensors that offer high selectivity and sensitivity for a variety of environmental and biological analytes. researchgate.net

Novel π-Conjugated Polymers: The incorporation of fluorinated azulene units into the backbones of conjugated polymers is a promising frontier. researchgate.netresearchgate.net Such polymers could exhibit unique properties, including high electrical conductivity and responsiveness to external stimuli like protons. researchgate.net These materials could find use in flexible electronics, smart coatings, and energy storage devices.

Computational Design and Discovery: As the complexity of fluorinated azulene systems grows, theoretical and computational chemistry will play an increasingly vital role. thejamesonlab.com Advanced computational modeling will be essential for predicting the electronic, optical, and material properties of yet-unsynthesized molecules, thereby guiding synthetic efforts toward the most promising candidates for specific applications.

Q & A

Q. What established synthetic routes exist for 1-Fluoroazulene, and what are their key challenges?

Methodological Answer:

  • Direct fluorination of azulene using fluorinating agents (e.g., Selectfluor) often faces regioselectivity challenges due to competing reaction pathways.
  • Cross-coupling strategies (e.g., Suzuki-Miyaura) with fluorinated precursors require precise control of steric and electronic effects to avoid byproducts .
  • Key challenges include maintaining thermal stability during synthesis and preventing defluorination under acidic/basic conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 19F NMR : Critical for confirming fluorination (δ -110 to -150 ppm range) and assessing electronic effects .
  • UV-Vis Spectroscopy : Detects shifts in absorption maxima (e.g., 550–650 nm for azulene derivatives) due to fluorine’s electron-withdrawing effects.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (m/z 148.05 for C10H7F) and isotopic patterns .

Q. How should researchers validate the purity of this compound samples?

Methodological Answer:

  • HPLC/GC : Use C18 columns or capillary GC with flame ionization detection to quantify impurities (<5% acceptable for peer-reviewed studies).
  • Elemental Analysis : Target ≤0.3% deviation from theoretical C/H/F ratios .
  • Melting Point Consistency : Compare observed vs. literature values (±2°C tolerance) .

Advanced Research Questions

Q. How does fluorine substitution at the 1-position alter azulene’s electronic structure compared to other halogenated derivatives?

Methodological Answer:

  • Computational Approaches : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and Fukui indices to predict electrophilic reactivity. Compare with Cl/Br-substituted analogs to isolate fluorine-specific effects .
  • Experimental Validation : X-ray crystallography measures bond length alterations (e.g., C1-F vs. C3-F), while cyclic voltammetry quantifies redox potential shifts .

Q. How can contradictions in reported reaction kinetics of this compound in Diels-Alder reactions be resolved?

Methodological Answer:

  • Reproducibility Protocols : Standardize solvent polarity (e.g., dielectric constant ε), temperature (±1°C control), and catalyst loading across studies .
  • Computational Modeling : Use transition state theory (Gaussian 16) to compare activation energies under varying conditions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published rate constants .

Q. What mechanistic insights emerge from comparing this compound’s photochemical behavior with other halogenated azulenes?

Methodological Answer:

  • Transient Absorption Spectroscopy : Track excited-state lifetimes (nanosecond resolution) to assess fluorine’s impact on intersystem crossing efficiency.
  • Isotopic Labeling : Use deuterated solvents to distinguish radical vs. ionic pathways in photoinduced reactions .
  • Comparative Studies : Correlate Hammett σp values of substituents (F, Cl, Br) with quantum yields .

Q. What computational methods best predict regioselectivity in electrophilic substitutions of this compound derivatives?

Methodological Answer:

  • Fukui Function Analysis : Identify nucleophilic/electrophilic sites using Mulliken charges from DFT outputs (e.g., Gaussian, ORCA).
  • NBO (Natural Bond Orbital) Analysis : Quantify hyperconjugative interactions between fluorine and π-systems .
  • Benchmarking : Validate predictions against experimental substituent distribution (e.g., nitration, sulfonation) .

Methodological Frameworks for Research Design

Q. How should researchers structure experiments to investigate this compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to UV light (λ = 254 nm), elevated temperatures (40–80°C), and humid environments. Monitor decomposition via TLC or HPLC .
  • Control Variables : Use inert atmospheres (Ar/Na glovebox) and light-resistant vials to isolate degradation pathways .

What criteria ensure rigorous formulation of research questions on this compound?

Methodological Answer:

  • Apply FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Use PICOT Framework : Define Population (compound class), Intervention (fluorination), Comparison (other substituents), Outcome (electronic effects), Timeframe (e.g., reaction kinetics) .

Data Presentation and Peer Review Standards

Q. How should conflicting spectral data (e.g., 13C NMR shifts) be addressed in publications?

Methodological Answer:

  • Supplementary Materials : Provide raw NMR files (FID format) and acquisition parameters (e.g., solvent, temperature) for independent verification .
  • Error Analysis : Report signal-to-noise ratios and integration errors (±0.01 ppm tolerance for 13C) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Step-by-Step Protocols : Specify catalyst loadings (mol%), reaction times (±5% tolerance), and purification methods (e.g., column chromatography gradients) .
  • Safety Data : Include handling precautions for fluorinating agents (e.g., HF byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.